Cas no 85273-99-0 (Quinoline, 2-chloro-3-(4-fluorophenyl)-)
85273-99-0 structure
Product Name:Quinoline, 2-chloro-3-(4-fluorophenyl)-
CAS No:85273-99-0
MF:C15H9ClFN
MW:257.690066099167
CID:664754
PubChem ID:13200183
Update Time:2024-03-02
Quinoline, 2-chloro-3-(4-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 2-chloro-3-(4-fluorophenyl)-
- 2-chloro-3-(4-fluorophenyl)quinoline
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- Inchi: 1S/C15H9ClFN/c16-15-13(10-5-7-12(17)8-6-10)9-11-3-1-2-4-14(11)18-15/h1-9H
- InChI Key: KRZIUCWIMUOCTD-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C=C(C2=CC=C(F)C=C2)C=1Cl
Computed Properties
- Exact Mass: 257.0407551g/mol
- Monoisotopic Mass: 257.0407551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.300±0.06 g/cm3(Predicted)
- Melting Point: 80-82 °C
- Boiling Point: 362.1±32.0 °C(Predicted)
- pka: -0.34±0.50(Predicted)
Quinoline, 2-chloro-3-(4-fluorophenyl)- Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
85273-99-0 (Quinoline, 2-chloro-3-(4-fluorophenyl)-) Related Products
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- 101125-32-0(3-(4-Fluorophenyl)-1h-indole)
- 144104-44-9(1H-Indole,5-(4-fluorophenyl)-)
- 79412-32-1(Pyridine, 3-(3-fluorophenyl)-)
- 849416-81-5(Quinoline, 8-(2,4-difluorophenyl)-)
- 147621-16-7(1H-Indole,6-(4-fluorophenyl)-)
- 526222-39-9(Quinoline, 6,8-difluoro-4-methyl-2-(3-pyridinyl)-)
- 526222-38-8(Quinoline, 6-fluoro-4-methyl-2-(3-pyridinyl)-)
- 69467-92-1(6H-Pyrido[4,3-b]carbazole,9-fluoro-5,11-dimethyl-)
- 1666-96-2(Quinoline, 3-phenyl-)
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